2-(2,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine
CAS No.:
Cat. No.: VC16318974
Molecular Formula: C21H19NO3S
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H19NO3S |
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Molecular Weight | 365.4 g/mol |
IUPAC Name | 2-(2,4-dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine |
Standard InChI | InChI=1S/C21H19NO3S/c1-23-14-9-10-15(19(12-14)24-2)21-13-17(18-7-5-11-25-18)22-16-6-3-4-8-20(16)26-21/h3-12,21H,13H2,1-2H3 |
Standard InChI Key | WDUOCTATPLIRIW-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=CO4)OC |
Introduction
Chemical Structure and Nomenclature
Core Structure and Substituent Analysis
2-(2,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine belongs to the benzothiazepine family, characterized by a fused benzene ring and a seven-membered thiazepine ring containing nitrogen and sulfur atoms. The 2,3-dihydro designation indicates partial saturation of the thiazepine ring, reducing conformational flexibility compared to fully aromatic analogs. Key substituents include:
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A 2,4-dimethoxyphenyl group at position 2, contributing electron-donating effects and steric bulk.
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A furan-2-yl moiety at position 4, introducing heteroaromaticity and hydrogen-bonding capabilities.
The IUPAC name systematically describes these features: 2-(2,4-dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzothiazepine.
Molecular Properties
Property | Value |
---|---|
Molecular formula | C₂₁H₁₉NO₃S |
Molecular weight | 365.4 g/mol |
CAS Registry Number | Not publicly disclosed |
Hydrogen bond donors | 0 |
Hydrogen bond acceptors | 5 |
Rotatable bonds | 5 |
These properties suggest moderate lipophilicity, aligning with calculated LogP values of ~3.2, indicating potential blood-brain barrier permeability.
Synthetic Methodologies
General Synthesis Strategy
Synthesis typically involves a two-step protocol:
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Chalcone preparation: Claisen-Schmidt condensation of p-methylacetophenone with substituted aldehydes under basic conditions .
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Thiazepine ring formation: Michael addition of 2-aminobenzenethiol to chalcones followed by cyclization.
Optimized Reaction Conditions
The use of hexafluoro-2-propanol (HFIP) as solvent enhances reaction efficiency due to:
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Moderate acidity (pKa ≈ 9.2) activating carbonyl groups without requiring harsh acids .
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Green chemistry advantages: Recyclability and reduced toxicity compared to traditional solvents like DMF.
A representative procedure yields 68–82% under reflux conditions (3–4 hours) .
Comparative Synthetic Routes
Method | Solvent | Temperature | Yield (%) | Purity (HPLC) |
---|---|---|---|---|
HFIP-mediated cyclization | HFIP | Reflux | 75 ± 7 | >98% |
Ethanol/HCl | EtOH | RT | 52 ± 5 | 95% |
Microwave-assisted | DMF | 100°C | 81 ± 3 | 97% |
HFIP-based synthesis balances yield and practicality, though microwave methods marginally improve efficiency at the cost of solvent toxicity .
Pharmacological Activities
Antimicrobial Efficacy
Testing against Staphylococcus aureus and Enterobacter cloacae demonstrated:
Strain | MIC (μg/mL) |
---|---|
S. aureus (Gram+) | 25 |
E. cloacae (Gram–) | 50 |
The dimethoxyphenyl group enhances membrane penetration, while the furan moiety disrupts bacterial biofilms .
Tyrosinase Inhibition
Comparative analysis with kojic acid:
Compound | IC₅₀ (μM) | Ki (μM) | Inhibition Type |
---|---|---|---|
Target compound | 1.21 | 1.01 | Mixed |
Kojic acid | 16.69 | 14.2 | Competitive |
Molecular dynamics simulations show stable binding to tyrosinase's active site (PDB: 2Y9X), with ΔGbind = −8.9 kcal/mol .
Analytical Characterization
Spectroscopic Data
¹H NMR (600 MHz, DMSO-d₆):
FTIR (cm⁻¹):
Therapeutic Applications and Future Directions
Dermatological Uses
The potent tyrosinase inhibition suggests applications in:
Oncological Development
Preclinical studies recommend further investigation into:
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Combination therapies with doxorubicin (synergistic index = 1.8).
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Nanocarrier formulations to improve bioavailability.
Antimicrobial Resistance Mitigation
Low MIC values against methicillin-resistant S. aureus (MRSA) strains position this compound as a template for novel antibiotics .
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